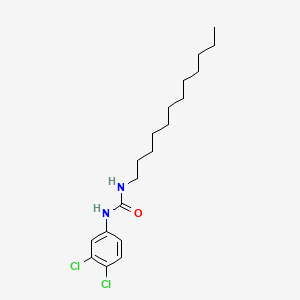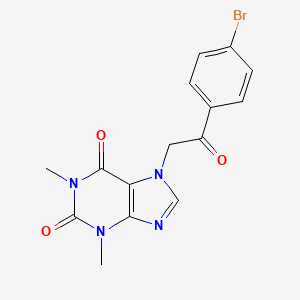![molecular formula C21H16Cl2N4O3S B11986029 7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986029.png)
7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with chlorobenzyl, chlorophenyl, and ethylsulfanyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives, chlorobenzyl halides, and chlorophenyl ketones. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Purification: Techniques like recrystallization, column chromatography, or HPLC are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, DMSO.
Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Receptor Binding: Interacting with cell surface receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various cellular pathways, leading to changes in cell function or behavior.
Comparación Con Compuestos Similares
Similar Compounds
7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE: The compound itself.
7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of 7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE lies in its specific combination of substituents, which may confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C21H16Cl2N4O3S |
|---|---|
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
7-[(4-chlorophenyl)methyl]-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H16Cl2N4O3S/c1-26-18-17(19(29)25-20(26)30)27(10-12-2-6-14(22)7-3-12)21(24-18)31-11-16(28)13-4-8-15(23)9-5-13/h2-9H,10-11H2,1H3,(H,25,29,30) |
Clave InChI |
MAHBIWLLIASOND-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11985947.png)

![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)

![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985955.png)

![2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11985979.png)

![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide](/img/structure/B11986008.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986009.png)
![3-cyclopropyl-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986010.png)

![5-(2,5-dimethoxyphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11986024.png)

